molecular formula C21H44ClN B8492152 N,N-Dimethyl-N-(prop-2-en-1-yl)hexadecan-1-aminium chloride CAS No. 51706-18-4

N,N-Dimethyl-N-(prop-2-en-1-yl)hexadecan-1-aminium chloride

Cat. No. B8492152
CAS RN: 51706-18-4
M. Wt: 346.0 g/mol
InChI Key: ACWKAVFAONSRKJ-UHFFFAOYSA-M
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Patent
US04064091

Procedure details

Allyl hexadecyl dimethyl ammonium chloride was prepared by reacting allyl chloride and dimethyl hexadecyl amine as set forth in Example 1. 17.8 grams of the chloride in 23.5% aqueous solution were treated with a stoichiometric excess of AgF in aqueous solution until analysis of the filtrate showed only a trace of chloride ion present. Excess silver ion was removed by the careful addition of NaCl, AgCl being removed by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
chloride ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:4])[CH:2]=[CH2:3].[CH3:5][N:6]([CH3:23])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[Cl-]>>[Cl-:4].[CH2:1]([N+:6]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])([CH3:5])[CH3:23])[CH:2]=[CH2:3] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCCCCCCCCCCCCCCC)C
Step Three
Name
Quantity
17.8 g
Type
reactant
Smiles
[Cl-]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
chloride ion
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess silver ion was removed by the careful addition of NaCl, AgCl being
CUSTOM
Type
CUSTOM
Details
removed by filtration

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C(C=C)[N+](C)(C)CCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.